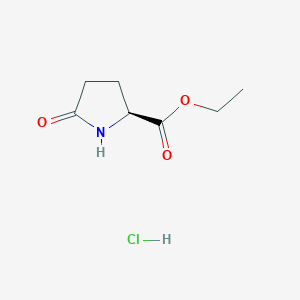
H-Pyr-OEt.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Pyr-OEt.HCl: ethyl L-pyroglutamate hydrochloride , is a biochemical reagent used in various scientific research fields. It is a derivative of L-pyroglutamic acid and is often utilized as a biological material or organic compound in life science research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl L-pyroglutamate hydrochloride typically involves the esterification of L-pyroglutamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production of ethyl L-pyroglutamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then subjected to rigorous quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Ethyl L-pyroglutamate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl L-pyroglutamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Used in studies related to amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of various biochemical products and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of ethyl L-pyroglutamate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to participate in the synthesis of proteins and other biomolecules by acting as a precursor or intermediate. The compound can also modulate various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Ethyl L-pyroglutamate hydrochloride can be compared with other similar compounds such as:
Ethyl L-glutamate: Another ester derivative of L-glutamic acid, used in similar applications.
Ethyl L-aspartate: An ester derivative of L-aspartic acid, used in biochemical research.
Ethyl L-proline: An ester derivative of L-proline, used in peptide synthesis and other applications
Uniqueness: Ethyl L-pyroglutamate hydrochloride is unique due to its specific structure and properties, which make it particularly useful in certain biochemical and pharmaceutical applications. Its ability to participate in a wide range of chemical reactions and its role as a precursor in various metabolic pathways highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C7H12ClNO3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
ethyl (2S)-5-oxopyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c1-2-11-7(10)5-3-4-6(9)8-5;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
InChI Key |
VCQGSSHXDVUPKF-JEDNCBNOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)N1.Cl |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275752.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B12275754.png)
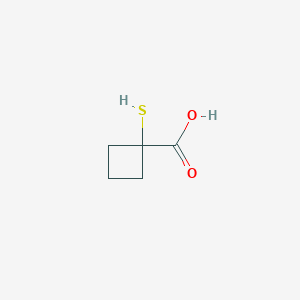

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B12275766.png)
![(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine](/img/structure/B12275771.png)
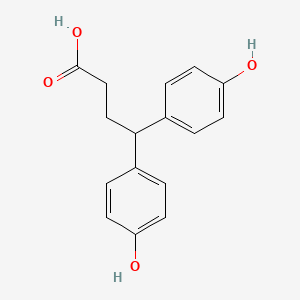
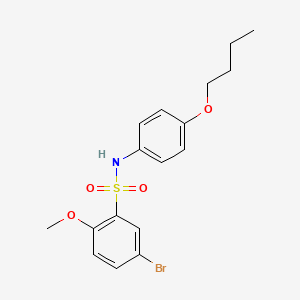


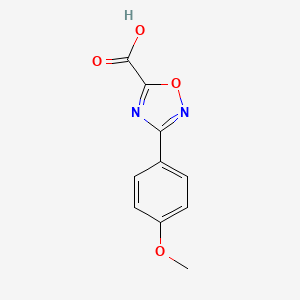
![4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12275804.png)
![2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12275813.png)
